

An In-Depth Technical Guide to Trimethylsilyl-D-(+)-trehalose

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Compound of Interest

Compound Name: Trimethylsilyl-D-(+)-trehalose

Cat. No.: B1640652

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Abstract

Trimethylsilyl-D-(+)-trehalose, a fully silylated derivative of the natural disaccharide D-(+)-trehalose, presents a unique modification of a molecule renowned for its bioprotective properties. The substitution of all eight hydroxyl groups with trimethylsilyl (TMS) moieties dramatically alters its physicochemical characteristics, transforming the hydrophilic sugar into a lipophilic compound. This guide provides a comprehensive overview of **Trimethylsilyl-D-(+)-trehalose**, including its chemical properties, synthesis, and potential applications, with a focus on its relevance to drug development and life sciences research. While direct biological studies on this specific derivative are limited, this guide also extrapolates potential functionalities based on the extensive research of its parent compound, D-(+)-trehalose, and other trehalose analogs.

Core Chemical and Physical Properties

Trimethylsilyl-D-(+)-trehalose, also known as octakis(trimethylsilyl)- α,α -D-trehalose, is a derivative of D-(+)-trehalose where all hydroxyl groups have been replaced by trimethylsilyl ethers. This structural modification significantly impacts its properties.

Property	Value	Reference
Molecular Formula	C ₃₆ H ₈₆ O ₁₁ Si ₈	[1]
Molecular Weight	919.75 g/mol	[1]
IUPAC Name	trimethyl({[(2R,3R,4S,5R,6R)-3,4,5-tris[(trimethylsilyl)oxy]-6-{[(2R,3R,4S,5R,6R)-3,4,5-tris[(trimethylsilyl)oxy]-6-{[(trimethylsilyl)oxy]methyl}oxan-2-yl]oxy}oxan-2-yl]methoxy})silane	[1]
CAS Number	42390-78-3	[1]
Appearance	White or almost white crystals (for the parent compound)	[2]
Solubility	Expected to have high solubility in organic solvents and low solubility in water due to its per-silylated nature.	Inferred

Synthesis and Characterization

The synthesis of **Trimethylsilyl-D-(+)-trehalose** involves the complete silylation of D-(+)-trehalose. This is a common protection strategy in carbohydrate chemistry.

General Synthesis Protocol

A general method for the per-silylation of a sugar like trehalose involves reacting it with an excess of a silylating agent, such as trimethylsilyl chloride (TMS-Cl) or bis(trimethylsilyl)acetamide (BSA), in the presence of a base like pyridine or imidazole. The reaction is typically carried out in an anhydrous solvent.

Experimental Workflow for Synthesis:

Caption: General workflow for the synthesis of **Trimethylsilyl-D-(+)-trehalose**.

Detailed Hypothetical Protocol:

- To a solution of D-(+)-trehalose in anhydrous pyridine, an excess of trimethylsilyl chloride is added dropwise at 0 °C.
- The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
- The reaction is quenched by the addition of methanol.
- The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether).
- The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- The crude product is purified by column chromatography on silica gel to yield the pure **Trimethylsilyl-D-(+)-trehalose**.

Characterization Data

While a specific peer-reviewed spectrum for **Trimethylsilyl-D-(+)-trehalose** is not readily available in the searched literature, the following represents expected and reported data for silylated sugars.

Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this volatile derivative.

Ion (m/z)	Relative Intensity	Assignment
Data not available in search results		

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ^1H and ^{13}C NMR spectra of the parent D-(+)-trehalose are well-characterized[3]. For the trimethylsilyl derivative, the following characteristic signals would be expected:

- ^1H NMR: A prominent singlet in the upfield region (around 0 ppm) corresponding to the protons of the trimethylsilyl groups. The signals for the glucose protons would be shifted compared to the parent trehalose.
- ^{13}C NMR: Resonances corresponding to the carbons of the trimethylsilyl groups would appear in the upfield region. The signals for the glucose carbons would also be shifted due to the silylation.

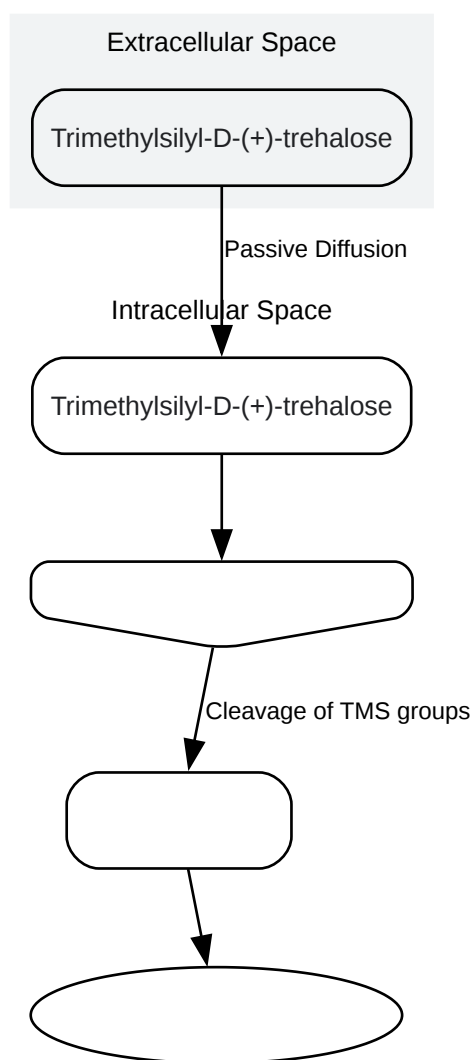
Potential Applications and Biological Relevance

Direct experimental evidence for the biological activity of **Trimethylsilyl-D-(+)-trehalose** is scarce in the available literature. However, its properties as a lipophilic analog of trehalose suggest several potential areas of application, primarily leveraging the well-documented bioprotective effects of its parent compound.

Enhanced Cellular Uptake

A major limitation in the therapeutic application of trehalose is its poor permeability across mammalian cell membranes[4]. The hydrophobic nature of **Trimethylsilyl-D-(+)-trehalose** could facilitate its passage through the lipid bilayer. Intracellularly, it is hypothesized that cellular esterases could cleave the silyl ether bonds, releasing native trehalose.

Hypothesized Cellular Uptake and Action:



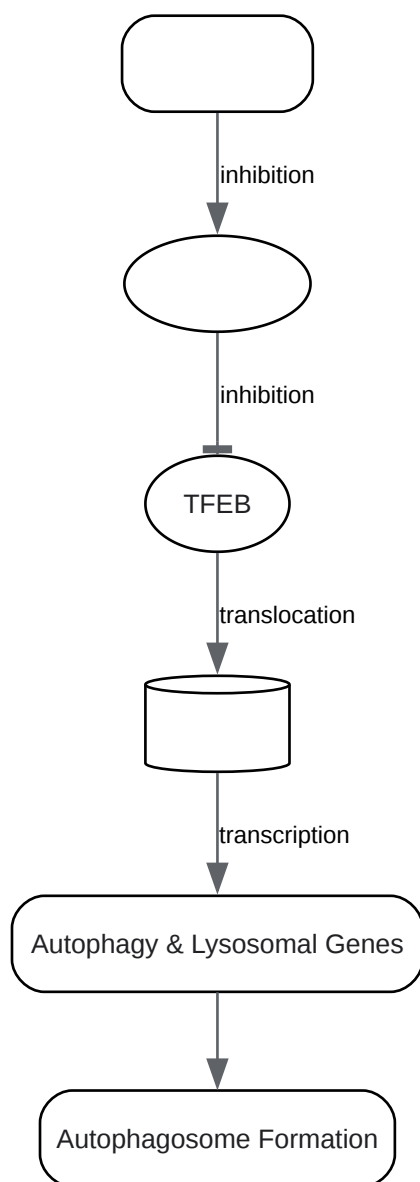
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Caption: Hypothesized mechanism of cellular uptake and action of **Trimethylsilyl-D-(+)-trehalose**.

Induction of Autophagy and Neuroprotection

Trehalose is a known inducer of autophagy, a cellular process for degrading and recycling damaged components. This mechanism is believed to be central to its neuroprotective effects in models of neurodegenerative diseases[5]. By potentially delivering trehalose more efficiently into cells, **Trimethylsilyl-D-(+)-trehalose** could be a more potent pro-autophagic agent.

Signaling Pathway of Trehalose-Induced Autophagy:



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Caption: Simplified signaling pathway of trehalose-induced autophagy via mTORC1 and TFEB.

Protein and Cell Stabilization

Trehalose is widely used as a stabilizer for proteins, cells, and tissues during stress conditions like freezing and dehydration[6]. While the hydrophilic nature of trehalose is crucial for its interaction with water and biomolecules, the potential for **Trimethylsilyl-D-(+)-trehalose** to be deprotected intracellularly could extend these benefits to the intracellular environment more effectively.

Future Directions and Conclusion

Trimethylsilyl-D-(+)-trehalose is a chemically modified form of a highly beneficial natural product. Its enhanced lipophilicity opens up possibilities for improved bioavailability and cellular uptake, which are significant hurdles for the therapeutic use of trehalose. However, there is a clear need for further research to:

- Develop and publish detailed and optimized synthesis and purification protocols.
- Fully characterize the compound using modern analytical techniques, including 1D and 2D NMR spectroscopy.
- Conduct in vitro and in vivo studies to directly assess its biological activity, including its ability to induce autophagy and protect cells from stress.
- Investigate its metabolic fate and potential toxicity.

In conclusion, **Trimethylsilyl-D-(+)-trehalose** represents a promising pro-drug approach to harness the therapeutic potential of trehalose. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this and other modified carbohydrates. The extrapolation from the known functions of D-(+)-trehalose provides a strong rationale for the continued investigation of its silylated derivative.

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